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Compound of Interest

Compound Name: Erbium nitrate hexahydrate

Cat. No.: B080397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of erbium

nitrate hydrates. It is intended for professionals in research and development who require a

detailed understanding of the material's crystallographic properties and the methodologies

used for its characterization. While the focus is on the hexahydrated form, this guide also

presents comprehensive data on the closely related pentahydrate, for which detailed structural

information is more readily available in scientific literature.

Introduction
Erbium(III) nitrate (Er(NO₃)₃) is an inorganic salt of the rare earth element erbium. It typically

crystallizes from aqueous solutions as a hydrate, with the pentahydrate and hexahydrate being

common forms.[1] These compounds are notable for their pink crystals and high solubility in

water and ethanol.[1][2] As a source of erbium ions, which exhibit characteristic pink

fluorescence, these compounds are valuable precursors for the synthesis of optical materials,

catalysts, and structural ceramics.[3][4] Understanding the precise crystal structure is crucial for

controlling the properties of these advanced materials and for applications in fields such as

drug development, where lanthanide complexes are explored as imaging and therapeutic

agents.

While hexahydrates are structurally well-characterized for lighter lanthanides, the heavier

elements in the series, including erbium, present a more complex picture. For some of the
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heavier rare earth elements, the pentahydrate is the most hydrated form for which a complete

crystal structure has been determined.[5]

Physicochemical and Crystallographic Data
The fundamental properties of erbium(III) nitrate hexahydrate are summarized below. Due to

the availability of detailed single-crystal X-ray diffraction data for the pentahydrate form, its

crystallographic parameters are presented for comparative analysis.

Table 1: General Properties of Erbium(III) Nitrate Hexahydrate

Property Value Reference(s)

Chemical Formula Er(NO₃)₃·6H₂O [2][3]

IUPAC Name
erbium(3+);trinitrate;hexahydra

te
[6]

Molar Mass 461.37 g/mol [4][6]

Appearance Pink, crystalline solid [1][2][4]

Solubility Soluble in water and ethanol [1]

CAS Number 13476-05-6 [3][6]

Table 2: Crystallographic Data for Erbium(III) Nitrate Pentahydrate (Er(NO₃)₃·5H₂O)

The following data represents the most detailed structural analysis available for an erbium

nitrate hydrate.
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Parameter Value Reference(s)

Chemical Formula H₁₀ErN₃O₁₄ [5][7]

Crystal System Triclinic [5][7]

Space Group P-1 [5][7]

a (Å) 6.5913(4) [5][7]

b (Å) 9.5211(5) [5][7]

c (Å) 10.4936(6) [5][7]

α (°) 63.742(4) [5][7]

β (°) 84.551(5) [5][7]

γ (°) 76.038(5) [5][7]

Volume (Å³) 573.09(6) [5][7]

Z (Formula units/cell) 2 [5][7]

Temperature (K) 223 [5][7]

R_gt(F) 0.0141 [7]

wR_ref(F²) 0.0318 [7]

In the structure of the pentahydrate, the Erbium(III) ion is coordinated by ten oxygen atoms.[7]

These coordinating atoms originate from three bidentate nitrate anions and four water

molecules, forming a complex cation formulated as [Er(NO₃)₃(H₂O)₄]⁺. The fifth water molecule

exists as a free water molecule within the crystal lattice.[7]

Experimental Protocols
Synthesis and Single Crystal Growth
A standard method for synthesizing erbium(III) nitrate and growing single crystals suitable for

X-ray diffraction is as follows:
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Dissolution: Dissolve high-purity erbium(III) oxide (Er₂O₃) or erbium(III) hydroxide (Er(OH)₃)

in a stoichiometric excess of concentrated nitric acid (HNO₃) with gentle heating.[1]

Er₂O₃ + 6 HNO₃ → 2 Er(NO₃)₃ + 3 H₂O

Concentration: Slowly evaporate the resulting pink solution at room temperature or slightly

elevated temperatures (e.g., in a desiccator over a drying agent like CaCl₂) to achieve

supersaturation.

Crystallization: Allow the supersaturated solution to stand undisturbed. Pink crystals will form

over a period of several days.

Isolation: Isolate a well-formed single crystal of suitable size (typically 0.1-0.3 mm in each

dimension) for analysis.

Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline

solid.[8] The general workflow is outlined below and visualized in the subsequent diagram.

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to

223 K as in the reference study) to minimize thermal vibrations of the atoms.[7] A

monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible

lattice planes to the beam.[9]

Diffraction Pattern: As the X-rays interact with the crystal's electron clouds, they are

diffracted at specific angles, dictated by Bragg's Law (nλ = 2d sinθ).[8][9] A detector records

the position and intensity of thousands of diffracted reflections.

Structure Solution: The collected data is processed to determine the unit cell dimensions and

space group. The phase problem is then solved using computational methods (e.g., direct

methods or Patterson functions) to generate an initial electron density map.
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Structure Refinement: An atomic model is built into the electron density map. The positions

and displacement parameters of all atoms are then refined against the experimental data to

achieve the best possible fit, minimizing the difference between observed and calculated

structure factors.[5]
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Experimental Workflow for Single-Crystal X-ray Diffraction

Crystal Preparation

Data Collection & Processing

Structure Determination

Synthesis of Er(NO₃)₃

Single Crystal Growth

Slow Evaporation

Crystal Mounting

Select Crystal
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Workflow for Single-Crystal X-ray Diffraction Analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b080397?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning

Calorimetry (DSC) are used to study the decomposition of hydrated salts.

Sample Preparation: A small, precisely weighed amount of the crystalline sample (e.g., 5-10

mg) is placed in a crucible (e.g., alumina or platinum).

Analysis: The sample is heated in the TGA/DSC instrument under a controlled atmosphere

(e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).

Data Interpretation:

TGA: Measures the change in mass as a function of temperature. Stepwise mass losses

correspond to the removal of water molecules, followed by the decomposition of the nitrate

to form an oxynitrate and finally erbium oxide (Er₂O₃) at higher temperatures.[1]

DSC: Measures the heat flow into or out of the sample. Endothermic peaks typically

correspond to dehydration and decomposition events.

Spectroscopic Analysis
Infrared (IR) spectroscopy can be used to confirm the presence of nitrate ions and water

molecules.

Sample Preparation: The crystalline sample is finely ground and mixed with potassium

bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance

(ATR) accessory.

Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Spectral Interpretation:

Water: Broad absorption bands around 3200-3500 cm⁻¹ correspond to O-H stretching

vibrations of the water molecules. A bending mode is typically observed near 1640 cm⁻¹.

Nitrate: The nitrate ion (NO₃⁻) has characteristic vibrational modes. In a hydrated crystal,

the degeneracy of these modes may be lifted, leading to multiple absorption bands. Strong
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absorptions related to N-O stretching are expected in the 1300-1500 cm⁻¹ region.[10]

Conclusion
The analysis of erbium nitrate hydrates reveals a complex structural chemistry characteristic of

the heavier lanthanides. While detailed crystallographic data for the hexahydrate form remains

elusive in published literature, the well-defined structure of the pentahydrate,

[Er(NO₃)₃(H₂O)₄]·H₂O, provides a crucial reference point. The methodologies of single-crystal

X-ray diffraction, thermal analysis, and spectroscopy collectively offer a robust framework for

the complete characterization of these materials. For professionals in materials science and

drug development, a precise understanding of these structures is paramount for designing

novel materials and therapeutic agents with tailored properties. Future research should aim to

definitively isolate and structurally characterize the hexahydrated form to complete the

structural picture for this important erbium compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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